molecular formula C15H24Br2N5O12P3 B1142884 ARL67156 CAS No. 160928-38-1

ARL67156

Cat. No.: B1142884
CAS No.: 160928-38-1
M. Wt: 719.11 g/mol
InChI Key: ILXFKEOLRYLPJG-IDTAVKCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of ARL 67156 involves the preparation of its trisodium salt hydrate form. The synthetic route typically includes the following steps:

Industrial production methods for ARL 67156 are not widely documented, as it is primarily used for research purposes.

Chemical Reactions Analysis

ARL 67156 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine and various nucleophiles. The major products formed from these reactions are typically more stable analogs of the original compound.

Scientific Research Applications

ARL 67156 has a wide range of scientific research applications:

Comparison with Similar Compounds

ARL 67156 is unique due to its β, γ-dibromomethylene bridge, which provides metabolic stability. Similar compounds include:

ARL 67156 stands out for its selective inhibition and stability, making it a preferred choice in many research applications.

Properties

IUPAC Name

[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24Br2N5O12P3/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27)/t8-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXFKEOLRYLPJG-IDTAVKCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Br)Br)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Br2N5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017960
Record name ARL 67156
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160928-38-1
Record name ARL 67156
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary mechanism of action of ARL 67156?

A1: ARL 67156 acts as a competitive inhibitor of ecto-ATPases. [, , , , ] These enzymes are responsible for the breakdown of extracellular adenosine triphosphate (ATP) to adenosine diphosphate (ADP), adenosine monophosphate (AMP), and ultimately adenosine. By inhibiting this degradation, ARL 67156 potentiates the effects of extracellular ATP. [, ]

Q2: How does ARL 67156 affect purinergic signaling?

A2: By inhibiting ecto-ATPases, ARL 67156 increases the concentration and duration of action of extracellular ATP. [, , , ] This potentiates ATP's effects on various purinergic receptors (P2X and P2Y) expressed on different cell types. [, , ] This modulation of purinergic signaling has been observed in various tissues, including smooth muscle, endothelium, and immune cells. [, , , ]

Q3: Can you provide specific examples of how ARL 67156 influences physiological processes?

A3: In the guinea pig vas deferens, ARL 67156 enhances sympathetic purinergic neurotransmission, leading to potentiated contractions. [, ] In rat pial arterioles, ARL 67156 significantly reduces nerve stimulation-evoked dilation, indicating a role for ATP hydrolysis in this process. [] ARL 67156 also influences calcium signaling in various cell types, including human keratinocytes, by modulating extracellular ATP levels. [, ]

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